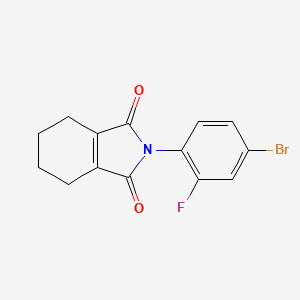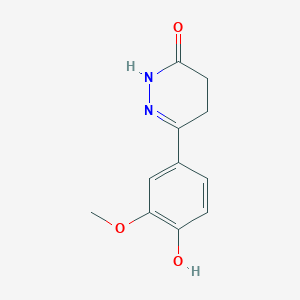![molecular formula C14H19N3O B8655753 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- CAS No. 101116-44-3](/img/structure/B8655753.png)
2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]-
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- is a heterocyclic compound that features both piperidine and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its biological activity and makes it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- typically involves the reaction of a benzimidazole derivative with a piperidine derivative. One common method involves the nucleophilic substitution reaction where the benzimidazole derivative is reacted with 2-chloroethylpiperidine under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents onto the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzimidazole or piperidine rings.
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)piperidine: Another piperidine derivative with similar structural features but different biological activities.
2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-3-methylpropanoic acid: A compound with both piperidine and benzimidazole moieties, similar to 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]-.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- is unique due to its specific combination of piperidine and benzimidazole rings, which confer distinct biological activities and make it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.
Propiedades
Número CAS |
101116-44-3 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-15-12-6-2-3-7-13(12)17(14)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2,(H,15,18) |
Clave InChI |
WVQZPEQUXLYQMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

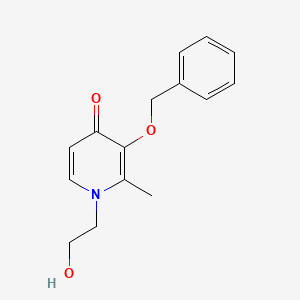

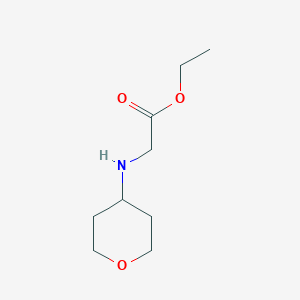
![(Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine](/img/structure/B8655701.png)

![tert-Butyl 2'-methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B8655706.png)

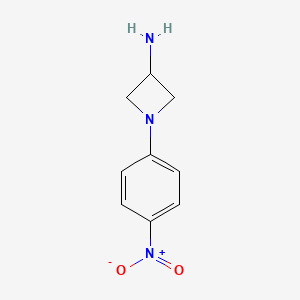
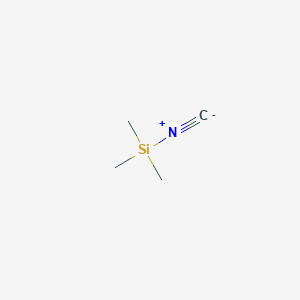
![1-[6-(Piperazin-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B8655760.png)

